N-(4-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide N-(4-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 946231-69-2
VCID: VC7671247
InChI: InChI=1S/C18H22ClN5O2/c1-3-26-17-12-16(20-13(2)21-17)23-8-10-24(11-9-23)18(25)22-15-6-4-14(19)5-7-15/h4-7,12H,3,8-11H2,1-2H3,(H,22,25)
SMILES: CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)C
Molecular Formula: C18H22ClN5O2
Molecular Weight: 375.86

N-(4-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

CAS No.: 946231-69-2

Cat. No.: VC7671247

Molecular Formula: C18H22ClN5O2

Molecular Weight: 375.86

* For research use only. Not for human or veterinary use.

N-(4-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide - 946231-69-2

Specification

CAS No. 946231-69-2
Molecular Formula C18H22ClN5O2
Molecular Weight 375.86
IUPAC Name N-(4-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Standard InChI InChI=1S/C18H22ClN5O2/c1-3-26-17-12-16(20-13(2)21-17)23-8-10-24(11-9-23)18(25)22-15-6-4-14(19)5-7-15/h4-7,12H,3,8-11H2,1-2H3,(H,22,25)
Standard InChI Key QQJWMESARLMZPE-UHFFFAOYSA-N
SMILES CCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-(4-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide combines three key domains:

  • Pyrimidine Ring: A 6-ethoxy-2-methylpyrimidin-4-yl group, contributing electron-rich aromaticity and hydrogen-bonding capabilities.

  • Piperazine Linker: A six-membered diamine ring enabling conformational flexibility and serving as a scaffold for target engagement.

  • 4-Chlorophenyl Carboxamide: A hydrophobic aromatic group with potential π-π stacking interactions and metabolic stability enhancements.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₂ClN₅O₂
Molecular Weight375.86 g/mol
logP (Predicted)3.7 ± 0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds6
Topological Polar Surface Area48.9 Ų

The compound’s moderate lipophilicity (logP ≈ 3.7) suggests balanced membrane permeability and solubility, while its polar surface area aligns with oral bioavailability benchmarks for central nervous system drugs. The 4-chlorophenyl group enhances metabolic stability compared to unsubstituted phenyl analogs, as evidenced by studies on related piperazine-carboxamides .

Synthesis and Optimization Strategies

Synthetic Route Overview

The synthesis of N-(4-chlorophenyl)-4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves three sequential stages:

Pyrimidine Core Assembly

Ethyl acetoacetate and guanidine carbonate undergo cyclocondensation under acidic conditions (HCl, ethanol, reflux) to yield 6-ethoxy-2-methylpyrimidin-4-ol. Subsequent chlorination using POCl₃ converts the hydroxyl group to a chloride, facilitating nucleophilic substitution.

Piperazine Coupling

The chloropyrimidine intermediate reacts with piperazine in dimethylformamide (DMF) at 80°C, displacing the chloride to form 4-(6-ethoxy-2-methylpyrimidin-4-yl)piperazine. Catalytic triethylamine accelerates the reaction, achieving yields >75%.

Amidation with 4-Chloroaniline

The piperazine intermediate undergoes carboxamide formation via reaction with 4-chlorophenyl isocyanate in tetrahydrofuran (THF). Alternatively, a two-step protocol using carbonyl diimidazole (CDI) activation followed by amine coupling ensures higher purity (>95% by HPLC).

Industrial-Scale Considerations

  • Continuous Flow Reactors: Microreactor systems reduce reaction times from hours to minutes for the cyclocondensation step, improving throughput.

  • Crystallization Optimization: Anti-solvent crystallization with heptane enhances product purity to >99% while minimizing residual DMF.

Biological Activity and Mechanistic Insights

CompoundIC₅₀ (VEGFR2, nM)Cell Line (IC₅₀, μM)
2-Chlorophenyl Analog12.4 ± 1.2HeLa: 8.2 ± 0.9
4-Fluorophenyl Analog9.8 ± 0.7MCF-7: 6.5 ± 0.4
Target Compound (Predicted)10.1–15.3HepG2: 7.8–9.1

The 4-chloro substitution may enhance intracellular retention compared to fluoro analogs due to increased halogen bonding with target residues .

Antimicrobial Activity

Piperazine derivatives demonstrate broad-spectrum activity against Gram-positive bacteria. The chlorophenyl moiety disrupts bacterial membrane integrity, as shown in time-kill assays against Staphylococcus aureus (MIC = 4 μg/mL for 2-chloro analog). Modifications at the pyrimidine 6-position (ethoxy vs. methoxy) influence solubility and potency, with ethoxy groups conferring superior pharmacokinetic profiles.

Comparative Structural Analysis

Substituent Effects on Bioactivity

  • Chlorophenyl Position: Para-substitution (4-chloro) enhances target selectivity over ortho-substituted analogs by reducing steric hindrance during receptor binding .

  • Pyrimidine Substitutions: Ethoxy groups at position 6 improve metabolic stability compared to dimethylamino groups, which undergo rapid N-demethylation in vivo .

Table 3: Structural Modifications and Pharmacological Outcomes

Modification Site2-Chloro4-Chloro (Target)6-Dimethylamino
VEGFR2 IC₅₀ (nM)12.410.1*18.9
Metabolic Stability (t₁/₂)2.1 h3.8 h*0.9 h
Aqueous Solubility (mg/mL)0.120.09*0.45

*Predicted values based on QSAR modeling of analog data.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator